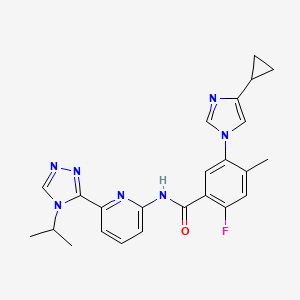












|
REACTION_CXSMILES
|
Cl.[CH:2]1([C:5]2[N:6]=[CH:7][N:8]([C:10]3[C:11]([CH3:20])=[CH:12][C:13]([F:19])=[C:14]([CH:18]=3)[C:15]([OH:17])=O)[CH:9]=2)[CH2:4][CH2:3]1.C(Cl)(=O)C(Cl)=O.CN(C)C=O.[CH:32]([N:35]1[CH:39]=[N:38][N:37]=[C:36]1[C:40]1[N:45]=[C:44]([NH2:46])[CH:43]=[CH:42][CH:41]=1)([CH3:34])[CH3:33].C([O-])(O)=O.[Na+]>CN(C)C1C=CN=CC=1>[CH:2]1([C:5]2[N:6]=[CH:7][N:8]([C:10]3[C:11]([CH3:20])=[CH:12][C:13]([F:19])=[C:14]([CH:18]=3)[C:15]([NH:46][C:44]3[CH:43]=[CH:42][CH:41]=[C:40]([C:36]4[N:35]([CH:32]([CH3:34])[CH3:33])[CH:39]=[N:38][N:37]=4)[N:45]=3)=[O:17])[CH:9]=2)[CH2:3][CH2:4]1 |f:0.1,5.6|
|


|
Name
|
5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid hydrochloride
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(CC1)C=1N=CN(C1)C=1C(=CC(=C(C(=O)O)C1)F)C
|
|
Name
|
|
|
Quantity
|
0.575 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.044 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1C(=NN=C1)C1=CC=CC(=N1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1C(=NN=C1)C1=CC=CC(=N1)N
|
|
Name
|
|
|
Quantity
|
0.62 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
1,2-dichloromethane
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 4 hr at room temperature
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 25 mL anhydrous dichloromethane
|
|
Type
|
STIRRING
|
|
Details
|
with stirring under nitrogen
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed 1×20 mL dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a minimum amount of CH3CN and water
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added until solids
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated from the mixture
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1N=CN(C1)C=1C(=CC(=C(C(=O)NC2=NC(=CC=C2)C2=NN=CN2C(C)C)C1)F)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |